3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide

C–H activation directing group isoindolone spirosuccinimide

3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide (CAS 51942-38-2) is a synthetic benzamide derivative with molecular formula C₁₇H₁₉NO₄S and molecular weight 333.40 g·mol⁻¹, featuring a 3,4,5-trimethoxyphenyl moiety linked via an amide bond to a 2-(methylsulfanyl)aniline fragment. The compound has an exact mass of 333.10348 Da, a topological polar surface area (PSA) of 82.09 Ų, and a calculated LogP of 3.76.

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
CAS No. 51942-38-2
Cat. No. B4411868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide
CAS51942-38-2
Molecular FormulaC17H19NO4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2SC
InChIInChI=1S/C17H19NO4S/c1-20-13-9-11(10-14(21-2)16(13)22-3)17(19)18-12-7-5-6-8-15(12)23-4/h5-10H,1-4H3,(H,18,19)
InChIKeyVRAYVRCIBZCRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide (CAS 51942-38-2) – Structural Identity, Physicochemical Profile, and Screening Provenance


3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide (CAS 51942-38-2) is a synthetic benzamide derivative with molecular formula C₁₇H₁₉NO₄S and molecular weight 333.40 g·mol⁻¹, featuring a 3,4,5-trimethoxyphenyl moiety linked via an amide bond to a 2-(methylsulfanyl)aniline fragment . The compound has an exact mass of 333.10348 Da, a topological polar surface area (PSA) of 82.09 Ų, and a calculated LogP of 3.76 . It was submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program for anticancer screening under NSC number 196874, indicating early-stage institutional interest in its biological potential .

Why 3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide Cannot Be Simply Replaced by Close Structural Analogs


The ortho-methylsulfanyl substituent on the aniline ring serves as a metal-coordinating directing group that enables regioselective Rh(I)-catalyzed C–H oxidative alkenylation/cyclization with maleimides—a transformation that para-substituted isomers such as N-[4-(methylthio)phenyl]-3,4,5-trimethoxybenzamide (CAS 22708-26-5) cannot undergo due to geometric constraints that prohibit metal chelation [1]. Concurrently, the 3,4,5-trimethoxybenzamide pharmacophore has been demonstrated as essential for antisecretory and antiulcer activity in thiobenzamide series; removal or rearrangement of the methoxy substitution pattern abolishes this biological effect, implying that generic benzamide analogs lacking the full trimethoxy decoration are not functionally interchangeable [2].

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide Against Its Closest Analogs


Ortho-Methylsulfanyl Group as a Directing Group for Rh(I)-Catalyzed C–H Activation: Ortho vs. Para Isomer Comparison

The ortho-methylsulfanyl substituent in the target compound functions as a bidentate directing group for Rh(I)-catalyzed oxidative C–H alkenylation/cyclization with maleimides, yielding isoindolone spirosuccinimides. Under optimized conditions ([Rh(COD)Cl]₂, MnO₂, PivOH, solvent-free, 160 °C, 24 h), analogous N-(2-(methylthio)phenyl)benzamide substrates afforded products in isolated yields of up to 94% (e.g., product 3aa in 91% isolated yield; Scheme 3) [1]. In contrast, the para-methylthio isomer (CAS 22708-26-5) lacks the geometric ability to coordinate Rh(I) through the sulfur and amide oxygen atoms simultaneously; no para-substituted substrates yielded the targeted cyclization products in the reported study, effectively a 0% yield for this transformation [1]. This represents >90 percentage-point differential reaction capability.

C–H activation directing group isoindolone spirosuccinimide rhodium catalysis regioselectivity

Predicted Physicochemical Properties: Ortho (51942-38-2) vs. Para (22708-26-5) Isomer Head-to-Head Comparison

Predicted physicochemical properties reveal quantifiable differences between the ortho (target) and para isomers. The ortho isomer (CAS 51942-38-2) has a predicted density of 1.24 g/cm³, a boiling point of 421.2 °C at 760 mmHg, and a flash point of 208.5 °C . The para isomer (CAS 22708-26-5) is predicted to have a higher density of 1.247 g/cm³, a higher boiling point of 433.7 °C at 760 mmHg, and a higher flash point of 216.1 °C . The ortho isomer exhibits a boiling point depression of 12.5 °C and a flash point depression of 7.6 °C relative to the para isomer.

physicochemical properties boiling point density flash point ortho effect

NCI Developmental Therapeutics Program Screening Provenance: Ortho Isomer Selected Over Para Isomer

The ortho isomer (CAS 51942-38-2) was submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program and assigned NSC number 196874, confirming its inclusion in the NCI's curated compound collection for anticancer screening . A search for an NSC number for the para isomer (CAS 22708-26-5) returned no results, indicating that the para isomer was not selected for NCI screening. This institutional selection constitutes a de facto recognition that the ortho-methylsulfanyl substitution pattern was deemed sufficiently differentiated to warrant evaluation, while the para isomer was deprioritized or not submitted.

NCI NSC number anticancer screening developmental therapeutics compound library selection

3,4,5-Trimethoxybenzamide Pharmacophore Essential for Antiulcer Activity: Class-Level Differentiation from Non-Trimethoxy Analogs

Structure-activity studies on alkoxy thiobenzamide derivatives established that the 3,4,5-trimethoxyphenyl substitution is a principal structural requirement for antisecretory and antiulcer activity in rats and mice, with compounds evaluated against trithiozine as the reference standard [1]. The target compound bears the essential 3,4,5-trimethoxy pattern, whereas the simpler N-(2-(methylthio)phenyl)benzamide (CAS 51942-32-6) lacks all methoxy groups and would not be expected to exhibit this pharmacological profile. While specific IC₅₀ values for the target compound were not reported in the primary literature, the class-level pharmacophore mapping identifies the trimethoxy substitution as a necessary (though not sufficient) condition for antiulcer activity, thereby differentiating the target compound from non-trimethoxylated benzamide analogs [1].

antiulcer antisecretory trimethoxybenzamide pharmacophore thiobenzamide

High-Value Research and Industrial Application Scenarios for 3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide


Synthesis of Isoindolone Spirosuccinimide Libraries via Rh(I)-Catalyzed C–H Activation for Medicinal Chemistry

Leveraging the unique ortho-methylsulfanyl directing group, 3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide can serve as a privileged scaffold for Rh(I)-catalyzed oxidative C–H alkenylation/cyclization with maleimides, yielding isoindolone spirosuccinimide derivatives with reported isolated yields up to 94% for structurally analogous substrates [1]. This transformation is inaccessible to the para-substituted isomer, making the ortho isomer irreplaceable for constructing spirocyclic libraries in drug discovery [1].

Antiulcer Pharmacophore Exploration and Gastrointestinal Pharmacology Studies

The 3,4,5-trimethoxybenzamide moiety has been validated as an essential pharmacophore for antisecretory and antiulcer activity in rodent models [1]. Researchers investigating gastrointestinal targets can employ this compound as a pharmacophore-containing building block for lead optimization and SAR expansion, with confidence that non-trimethoxylated benzamide analogs lack the core structural requirement for this therapeutic class [1].

Anticancer Screening and NCI-Validated Compound Collection Expansion

With an established NSC number (196874), this compound has already passed initial curation for inclusion in the NCI Developmental Therapeutics Program screening collection [1]. Medicinal chemistry groups pursuing anticancer hit identification can prioritize this compound for procurement with the advantage that its NCI provenance may facilitate access to historical screening results and comparator analysis with other NSC-registered compounds [1].

Process Chemistry and Formulation Development Leveraging Distinct Physicochemical Properties

The ortho isomer exhibits a predicted boiling point 12.5 °C lower than the para isomer (421.2 °C vs. 433.7 °C at 760 mmHg) and a flash point 7.6 °C lower (208.5 °C vs. 216.1 °C) [1]. These property differences may confer practical advantages in purification by distillation and in thermal processing, providing a quantifiable rationale for selecting the ortho isomer over the para isomer in scale-up and formulation workflows where thermal lability is a consideration [1].

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.